Phenylacetic anhydride

Overview

Description

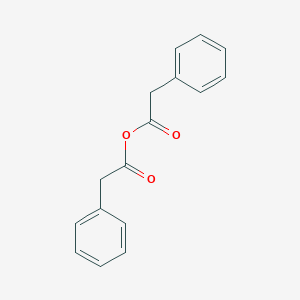

Phenylacetic anhydride is an organic compound with the molecular formula (C_{16}H_{14}O_{3}). It is a derivative of phenylacetic acid and is commonly used in organic synthesis. This compound is known for its role as an intermediate in the production of various pharmaceuticals and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetic anhydride can be synthesized through the reaction of phenylacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows: [ 2C_{8}H_{8}O_{2} + (CH_{3}CO){2}O \rightarrow C{16}H_{14}O_{3} + 2CH_{3}COOH ]

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenylacetic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form phenylacetic acid.

Aminolysis: Reacts with amines to form amides.

Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

Hydrolysis: Water, often with an acid or base catalyst.

Aminolysis: Amines, typically under mild heating.

Alcoholysis: Alcohols, often with an acid catalyst.

Major Products Formed

Hydrolysis: Phenylacetic acid.

Aminolysis: Phenylacetamides.

Alcoholysis: Phenylacetates.

Scientific Research Applications

Phenylacetic anhydride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Serves as an intermediate in the production of pharmaceuticals.

Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenylacetic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can readily undergo nucleophilic acyl substitution reactions. This reactivity is exploited in various synthetic processes to introduce the phenylacetyl group into target molecules.

Comparison with Similar Compounds

Phenylacetic anhydride can be compared with other anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds share the anhydride functional group, this compound is unique due to the presence of the phenyl group, which imparts distinct reactivity and properties.

Similar Compounds

Acetic anhydride: Used in the synthesis of acetylated compounds.

Benzoic anhydride: Employed in the preparation of benzoylated derivatives.

Succinic anhydride: Utilized in the synthesis of succinylated products.

This compound stands out due to its specific applications in the synthesis of phenylacetyl derivatives, which are important in various chemical and pharmaceutical processes.

Biological Activity

Phenylacetic anhydride (PAA) is a chemical compound that has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of PAA, supported by case studies and research findings.

Chemical Structure and Properties

This compound is derived from phenylacetic acid and is characterized by its anhydride functional group. Its chemical formula is , and it exhibits properties that make it useful in various biological contexts.

Biological Activities

1. Antimicrobial Properties

Research has indicated that phenylacetic acid, a related compound, exhibits significant antimicrobial activity against various pathogens. A study highlighted the efficacy of phenylacetic acid in inhibiting Gardnerella vaginalis and Candida albicans, which are associated with vaginitis. The antimicrobial activity was attributed to its ability to modulate the human microbiome and reduce inflammation in a mouse model of vaginitis .

2. Cancer Research

Phenylacetate, a derivative of this compound, has been studied for its potential as an anticancer agent. In a Phase I clinical trial, sodium phenylacetate was administered to patients with high-grade gliomas and advanced prostate cancer. The results showed that it was well tolerated and demonstrated some anticancer activity, including a partial response in one patient with malignant glioma . The mechanism involves differentiation and growth inhibition of tumor cell lines .

3. Renal Implications

In patients with end-stage renal failure, elevated levels of phenylacetic acid were observed, which inhibited the expression of inducible nitric oxide synthase (iNOS). This inhibition may contribute to increased cardiovascular morbidity in these patients . The accumulation of phenylacetic acid suggests a potential biomarker for renal function and associated health risks.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound affects microbial metabolism and biofilm formation, potentially disrupting pathogenic processes .

- Anti-inflammatory Effects : It reduces the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and myeloperoxidase in inflammatory models .

- Cellular Differentiation : In cancer cells, phenylacetate promotes differentiation pathways that inhibit proliferation .

Case Study 1: Vaginal Health

A study conducted on the effects of phenylacetic acid on vaginal health demonstrated its role as a messenger molecule produced by Chryseobacterium gleum. The study found that PAA's production varied with pH levels and displayed significant antimicrobial properties against harmful pathogens while preserving beneficial Lactobacillus species .

Case Study 2: Cancer Treatment

In clinical trials involving sodium phenylacetate, patients exhibited varying degrees of response to treatment. One patient with hormone-independent prostate cancer showed a significant decline in prostate-specific antigen levels, suggesting potential for further investigation into its therapeutic applications .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against G. vaginalis and C. albicans | Potential treatment for vaginitis |

| Cancer Research | Well tolerated; some patients showed responses | Further trials needed for efficacy |

| Renal Implications | Elevated levels inhibit iNOS expression | Possible biomarker for renal dysfunction |

Properties

IUPAC Name |

(2-phenylacetyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUFWTSSYRTLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311508 | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-80-2 | |

| Record name | NSC243712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.